molecular formula C17H22N2O2 B6636245 N-cyclohexyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide

N-cyclohexyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide

Cat. No. B6636245
M. Wt: 286.37 g/mol
InChI Key: AAXLAYRTDTXCGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide, commonly referred to as CTOP, is a peptide that has been extensively studied for its potential use in scientific research. CTOP is a selective antagonist of the mu-opioid receptor, which is a G protein-coupled receptor that is involved in pain regulation, reward, and addiction.

Mechanism of Action

CTOP is a selective antagonist of the mu-opioid receptor, which means that it binds to the receptor and blocks its activation by endogenous opioids such as endorphins. By blocking the activation of the mu-opioid receptor, CTOP can modulate the effects of opioids on pain, reward, and addiction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CTOP are primarily related to its ability to block the activation of the mu-opioid receptor. Studies have shown that CTOP can modulate the effects of opioids on pain, reward, and addiction. CTOP has also been shown to have effects on the immune system and the gastrointestinal tract.

Advantages and Limitations for Lab Experiments

One of the advantages of using CTOP in lab experiments is its selectivity for the mu-opioid receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of using CTOP is its potential for off-target effects, which can complicate the interpretation of results.

Future Directions

There are several future directions for the study of CTOP. One area of interest is the development of more selective antagonists of the mu-opioid receptor, which could help to further elucidate the role of this receptor in various physiological processes. Another area of interest is the investigation of the effects of CTOP on other opioid receptors, which could provide insights into the mechanisms of opioid action. Finally, there is a need for further research into the potential clinical applications of CTOP, particularly in the treatment of pain and addiction.

Synthesis Methods

The synthesis of CTOP involves the use of solid-phase peptide synthesis, which is a widely used method for the synthesis of peptides. The process involves the use of a resin-bound amino acid, which is sequentially coupled with other amino acids to form a peptide chain. The final product is then cleaved from the resin and purified by high-performance liquid chromatography (HPLC).

Scientific Research Applications

CTOP has been extensively studied for its potential use in scientific research. It is commonly used in studies that aim to understand the role of the mu-opioid receptor in pain regulation, reward, and addiction. CTOP has also been used to investigate the effects of opioids on the immune system and the gastrointestinal tract.

properties

IUPAC Name

N-cyclohexyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c20-16-8-4-5-12-11-13(9-10-15(12)19-16)17(21)18-14-6-2-1-3-7-14/h9-11,14H,1-8H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXLAYRTDTXCGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC3=C(C=C2)NC(=O)CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.